

In-Depth Technical Guide: Ro 363 Hydrochloride

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Compound of Interest

Compound Name: *Ro 363 hydrochloride*

Cat. No.: *B10824536*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ro 363 hydrochloride**, a potent and selective β 1-adrenoceptor agonist. This document details its chemical properties, mechanism of action, pharmacological effects, and key experimental data, presented in a format tailored for research and development applications.

Chemical and Physical Properties

Ro 363 hydrochloride is the hydrochloride salt of Ro 363. The CAS number for **Ro 363 hydrochloride** is 250580-70-2, and for its free base, Ro 363, it is 74513-77-2.^{[1][2]}

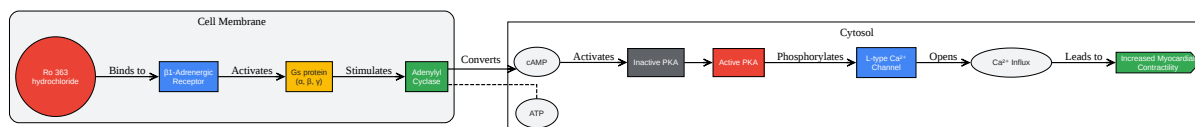
Property	Value	Source
CAS Number	250580-70-2	[1] [3] [4]
Molecular Formula	C ₁₉ H ₂₆ ClNO ₆	
Molecular Weight	399.87 g/mol	
IUPAC Name	4-[2-hydroxy-3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propoxy]benzene-1,2-diol;hydrochloride	
Synonyms	Ro-363 hydrochloride, Ro363 hydrochloride	
Appearance	White to pink solid	
Solubility	DMSO: 125 mg/mL (312.60 mM), Water: 50 mg/mL (125.04 mM)	
Storage	Store at 4°C under nitrogen. For solvent-based stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.	

Mechanism of Action and Signaling Pathway

Ro 363 is a potent and highly selective agonist for the β 1-adrenergic receptor. Its mechanism of action involves the activation of this G-protein coupled receptor, which is predominantly expressed in cardiac tissue. This activation initiates a downstream signaling cascade, leading to its characteristic physiological effects.

Upon binding of **Ro 363 hydrochloride** to the β 1-adrenoceptor, the associated heterotrimeric Gs protein is activated. The G α s subunit dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various

intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium concentration and enhanced cardiac muscle contraction.



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Figure 1. Simplified signaling pathway of **Ro 363 hydrochloride** via the β_1 -adrenergic receptor.

Pharmacological Data

The selectivity and potency of Ro 363 have been characterized in various in vitro and in vivo studies. The following tables summarize key pharmacological parameters.

Table 1: In Vitro Activity of Ro 363

Preparation	Parameter	Value	Comparator	Source
Guinea-pig atria (β_1)	Relative Potency	~0.5	(-)-Isoprenaline	
Guinea-pig ileum (β_1)	Relative Potency	~0.5	(-)-Isoprenaline	
Guinea-pig trachea (β_1)	Agonist Activity	Full agonist	(-)-Isoprenaline	
Anesthetized cats	Arrhythmogenic Activity	Essentially devoid	Epinephrine	

Table 2: Receptor Binding and Functional Assay Data for (-)-Ro 363

Tissue/Cell Line	Receptor	Assay Type	Parameter	Value
Human Atria	β 1-adrenoceptor	Radioligand Binding	pKi	7.7 - 8.0
Human Atria	β 2-adrenoceptor	Radioligand Binding	pKi	5.8 - 6.1
Human Atria (non- β -blocker treated)	-	Inotropic Effect	pEC50	8.0
Human Atria (β -blocker treated)	-	Inotropic Effect	pEC50	8.2
Human Atria (non- β -blocker treated)	-	Inotropic Effect	Intrinsic Activity (vs. Isoprenaline)	0.54
Human Atria (β -blocker treated)	-	Inotropic Effect	Intrinsic Activity (vs. Isoprenaline)	0.80

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays commonly used to characterize compounds like **Ro 363 hydrochloride**.

Isolated Guinea Pig Atria Preparation

This ex vivo model is used to assess the chronotropic and inotropic effects of cardioactive compounds.

Methodology:

- **Animal Euthanasia and Tissue Dissection:** A guinea pig is euthanized by a humane method (e.g., cervical dislocation). The chest cavity is opened, and the heart is rapidly excised and

placed in cold, oxygenated Krebs-Henseleit solution.

- **Atria Isolation:** The atria are carefully dissected from the ventricles.
- **Organ Bath Setup:** The isolated atria are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the atrial preparation is attached to a fixed hook, and the other is connected to an isometric force transducer.
- **Equilibration:** The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bathing solution being replaced every 15 minutes.
- **Drug Administration:** Cumulative concentration-response curves are generated by adding increasing concentrations of **Ro 363 hydrochloride** to the organ bath. The changes in heart rate (chronotropic effect) and force of contraction (inotropic effect) are recorded.
- **Data Analysis:** The responses are expressed as a percentage of the maximal response to a reference agonist, such as isoprenaline. EC₅₀ values are calculated from the concentration-response curves.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor.

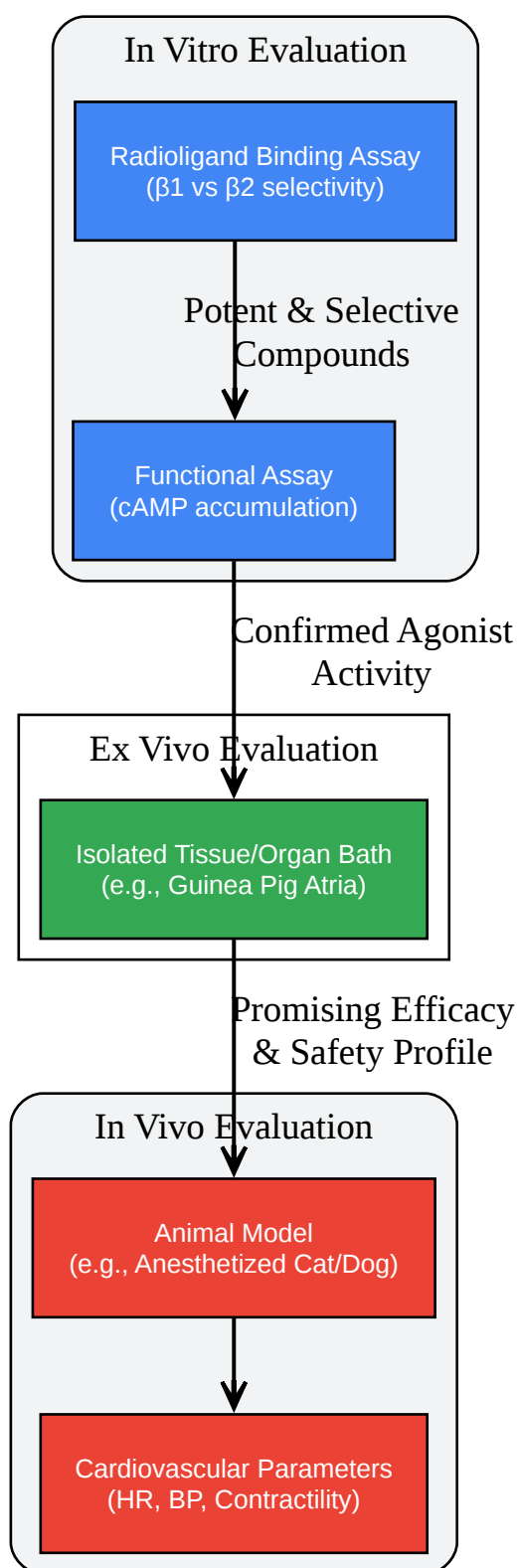
Methodology:

- **Membrane Preparation:** Tissues or cells expressing the β₁-adrenergic receptor are homogenized in a cold buffer and subjected to centrifugation to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
- **Assay Setup:** The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand (e.g., [³H]-CGP 12177), and varying concentrations of the unlabeled competitor (**Ro 363 hydrochloride**).
- **Incubation:** The plate is incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with cold buffer to remove any unbound radioligand.
- **Quantification:** The amount of radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of **Ro 363 hydrochloride** that inhibits 50% of the specific binding of the radioligand) is determined, and the K_i value is calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel β 1-adrenoceptor agonist.



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Figure 2. General experimental workflow for the evaluation of a β_1 -adrenoceptor agonist.

Safety Information

According to the available Safety Data Sheet (SDS), **Ro 363 hydrochloride** is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed. Avoid inhalation, and contact with eyes and skin. In case of contact, flush the affected area with copious amounts of water. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive safety data sheet. Always refer to the manufacturer's SDS for complete and up-to-date safety information.

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